(6-Aminohexanoic acid(5-24),gamma-glutamyl(2)-epsilon-lysyl(30))neuropeptide Y
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Overview
Description
(6-Aminohexanoic acid(5-24),gamma-glutamyl(2)-epsilon-lysyl(30))neuropeptide Y is a synthetic peptide compound. Peptides are short chains of amino acids linked by peptide bonds. This specific compound is designed for research purposes and has applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Aminohexanoic acid(5-24),gamma-glutamyl(2)-epsilon-lysyl(30))neuropeptide Y involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Temporary protecting groups are removed to allow the next amino acid to couple.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound typically involves automated peptide synthesizers. These machines streamline the SPPS process, allowing for high-throughput synthesis with precise control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(6-Aminohexanoic acid(5-24),gamma-glutamyl(2)-epsilon-lysyl(30))neuropeptide Y can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield disulfide bonds, while reduction may yield free thiol groups.
Scientific Research Applications
(6-Aminohexanoic acid(5-24),gamma-glutamyl(2)-epsilon-lysyl(30))neuropeptide Y has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Used to study protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigated for potential therapeutic applications, such as drug delivery systems.
Industry: Used in the development of new materials and biotechnological applications.
Mechanism of Action
The mechanism of action of (6-Aminohexanoic acid(5-24),gamma-glutamyl(2)-epsilon-lysyl(30))neuropeptide Y involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to changes in cellular functions. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(6-Aminohexanoic acid(5-24),gamma-glutamyl(2)-epsilon-lysyl(30))neuropeptide Y: Unique due to its specific amino acid sequence and modifications.
Other synthetic peptides: May have different sequences and modifications, leading to different properties and applications.
Properties
CAS No. |
133970-32-8 |
---|---|
Molecular Formula |
C102H163N33O26 |
Molecular Weight |
2267.6 g/mol |
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-6-amino-1-[[6-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[(2S,3S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-6-oxohexyl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C102H163N33O26/c1-6-54(3)81(97(159)131-75(50-78(107)142)94(156)125-67(19-11-13-41-104)92(154)133-82(55(4)7-2)98(160)135-83(56(5)137)99(161)127-69(22-17-45-119-102(113)114)88(150)126-70(36-38-77(106)141)90(152)124-68(21-16-44-118-101(111)112)89(151)128-72(84(108)146)47-58-26-32-62(139)33-27-58)134-95(157)73(48-59-28-34-63(140)35-29-59)129-93(155)74(49-60-51-115-53-120-60)130-87(149)66(20-15-43-117-100(109)110)121-79(143)23-9-8-14-42-116-86(148)65(18-10-12-40-103)123-96(158)76(52-136)132-91(153)71(37-39-80(144)145)122-85(147)64(105)46-57-24-30-61(138)31-25-57/h24-35,51,53-56,60,64-76,81-83,136-140H,6-23,36-50,52,103-105H2,1-5H3,(H2,106,141)(H2,107,142)(H2,108,146)(H,116,148)(H,121,143)(H,122,147)(H,123,158)(H,124,152)(H,125,156)(H,126,150)(H,127,161)(H,128,151)(H,129,155)(H,130,149)(H,131,159)(H,132,153)(H,133,154)(H,134,157)(H,135,160)(H,144,145)(H4,109,110,117)(H4,111,112,118)(H4,113,114,119)/t54-,55-,56+,60?,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,81-,82-,83-/m0/s1 |
InChI Key |
QYCUUTYNWJZMLV-CDJQWVORSA-N |
SMILES |
CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3C=NC=N3)NC(=O)C(CCCNC(=N)N)NC(=O)CCCCCNC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3C=NC=N3)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CCCCCNC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3C=NC=N3)NC(=O)C(CCCNC(=N)N)NC(=O)CCCCCNC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)N |
Synonyms |
(6-aminohexanoic acid(5-24),gamma-glutamyl(2)-epsilon-lysyl(30))neuropeptide Y (Ahx(5-24),gamma-Glu(2)-epsilon-Lys(30))NPY neuropeptide Y, Ahx(5-24), gamma-Glu(2)-epsilon-Lys(30)- NPY, Ahx(5-24) |
Origin of Product |
United States |
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